Cas no 2172632-05-0 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-4-hydroxybenzoic acid)

3-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-4-hydroxybenzoic acid is a specialized synthetic intermediate primarily used in peptide and organic synthesis. Its structure incorporates an Fmoc-protected amine group, facilitating selective deprotection under mild basic conditions, which is advantageous for solid-phase peptide synthesis (SPPS). The compound also features a methylbutenamido linker and a hydroxybenzoic acid moiety, enhancing its utility in constructing complex molecular architectures. Its stability under standard SPPS conditions and compatibility with orthogonal protecting group strategies make it a valuable reagent for researchers developing peptide-based therapeutics or functionalized organic molecules. The presence of both carboxylic acid and phenolic hydroxyl groups further expands its derivatization potential.
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-4-hydroxybenzoic acid structure
2172632-05-0 structure
Product name:3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-4-hydroxybenzoic acid
CAS No:2172632-05-0
MF:C27H24N2O6
MW:472.489267349243
CID:6197429
PubChem ID:165580868

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-4-hydroxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-4-hydroxybenzoic acid
    • 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]-4-hydroxybenzoic acid
    • 2172632-05-0
    • EN300-1529978
    • Inchi: 1S/C27H24N2O6/c1-16(25(31)29-23-14-17(26(32)33)10-11-24(23)30)12-13-28-27(34)35-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,14,22,30H,13,15H2,1H3,(H,28,34)(H,29,31)(H,32,33)/b16-12+
    • InChI Key: XXNHGBNLPNFFDB-FOWTUZBSSA-N
    • SMILES: O(C(NC/C=C(\C)/C(NC1C(=CC=C(C(=O)O)C=1)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 472.16343649g/mol
  • Monoisotopic Mass: 472.16343649g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 792
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 125Ų

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-4-hydroxybenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1529978-0.25g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]-4-hydroxybenzoic acid
2172632-05-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1529978-0.1g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]-4-hydroxybenzoic acid
2172632-05-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1529978-0.5g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]-4-hydroxybenzoic acid
2172632-05-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1529978-10000mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]-4-hydroxybenzoic acid
2172632-05-0
10000mg
$14487.0 2023-09-26
Enamine
EN300-1529978-0.05g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]-4-hydroxybenzoic acid
2172632-05-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1529978-10.0g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]-4-hydroxybenzoic acid
2172632-05-0
10g
$14487.0 2023-06-05
Enamine
EN300-1529978-5.0g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]-4-hydroxybenzoic acid
2172632-05-0
5g
$9769.0 2023-06-05
Enamine
EN300-1529978-100mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]-4-hydroxybenzoic acid
2172632-05-0
100mg
$2963.0 2023-09-26
Enamine
EN300-1529978-1.0g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]-4-hydroxybenzoic acid
2172632-05-0
1g
$3368.0 2023-06-05
Enamine
EN300-1529978-250mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]-4-hydroxybenzoic acid
2172632-05-0
250mg
$3099.0 2023-09-26

Additional information on 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-4-hydroxybenzoic acid

Recent Advances in the Study of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-4-hydroxybenzoic acid (CAS: 2172632-05-0)

The compound 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-4-hydroxybenzoic acid (CAS: 2172632-05-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, including targeted drug delivery and enzyme inhibition. The integration of the fluorenylmethoxycarbonyl (Fmoc) group in its structure enhances its stability and bioavailability, making it a valuable candidate for further investigation.

Recent studies have focused on elucidating the synthetic pathways and biological activities of this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The study highlighted the compound's ability to act as a potent inhibitor of specific proteases, which are implicated in inflammatory diseases and cancer progression. These findings underscore the therapeutic potential of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-4-hydroxybenzoic acid in precision medicine.

In addition to its inhibitory properties, the compound has been explored for its role in drug conjugation. A 2024 study published in Bioconjugate Chemistry demonstrated its efficacy as a linker molecule in antibody-drug conjugates (ADCs). The Fmoc-protected amino group facilitates controlled release of the active drug at the target site, minimizing off-target effects. This application is particularly relevant in oncology, where ADCs are increasingly used to deliver cytotoxic agents directly to tumor cells.

Further research has investigated the pharmacokinetic and pharmacodynamic profiles of this compound. Preclinical trials conducted in 2024 revealed favorable absorption and distribution characteristics, with minimal toxicity observed in animal models. These results support the advancement of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-4-hydroxybenzoic acid into clinical trials, particularly for conditions requiring targeted therapeutic interventions.

In conclusion, the growing body of research on 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-4-hydroxybenzoic acid (CAS: 2172632-05-0) highlights its multifaceted applications in drug development. Its unique chemical properties and biological activities position it as a promising candidate for further exploration in both academic and industrial settings. Future studies should focus on optimizing its synthesis, expanding its therapeutic indications, and evaluating its safety and efficacy in human trials.

Recommend Articles

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited